molecular formula C23H19NO4 B5290509 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B5290509
M. Wt: 373.4 g/mol
InChI Key: SBNSHDTXDUMPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structure combining a benzodioxole moiety with an isoindoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with benzylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindolines, benzodioxoles, and their derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of the benzodioxole and isoindoline structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22-18-8-4-5-9-19(18)23(26,13-16-6-2-1-3-7-16)24(22)14-17-10-11-20-21(12-17)28-15-27-20/h1-12,26H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNSHDTXDUMPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3(CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.